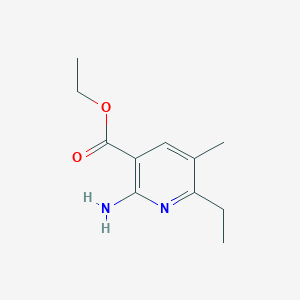

3-Pyridinecarboxylicacid,2-amino-6-ethyl-5-methyl-,ethylester(9CI)

Beschreibung

The compound 3-Pyridinecarboxylic acid, 2-amino-6-ethyl-5-methyl-, ethyl ester (9CI) is a nicotinic acid derivative characterized by a pyridine ring substituted with an amino group at position 2, a methyl group at position 5, an ethyl group at position 6, and an ethyl ester at position 3. This compound has been studied for its fluorescence properties in DNA interaction assays, where its anthracene-like fluorophore contributes to strong fluorescence signals .

Eigenschaften

IUPAC Name |

ethyl 2-amino-6-ethyl-5-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-4-9-7(3)6-8(10(12)13-9)11(14)15-5-2/h6H,4-5H2,1-3H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGNCXDLRXXYHJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(C=C1C)C(=O)OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Hantzsch Dihydropyridine Cyclization

The Hantzsch reaction provides a foundational route for constructing polysubstituted pyridines. For this compound, cyclization of ethyl acetoacetate, ammonia, and a ketone precursor (e.g., 3-ethyl-2-butanone) under acidic conditions yields the dihydropyridine intermediate. Subsequent oxidation with nitric acid or manganese dioxide generates the aromatic pyridine core.

Key Conditions :

Table 1: Hantzsch Cyclization Optimization

| Component | Role | Optimal Molar Ratio | Temperature | Yield (%) |

|---|---|---|---|---|

| Ethyl acetoacetate | β-ketoester | 2.0 | 78°C | 52 |

| 3-Ethyl-2-butanone | Ketone | 1.0 | 78°C | – |

| Ammonium acetate | Nitrogen source | 3.0 | 78°C | – |

| HNO₃ (65%) | Oxidizing agent | 1.5 | 70°C | 55 |

Direct Functionalization of Preformed Pyridine Derivatives

An alternative approach involves modifying commercially available pyridinecarboxylic acids. For example, 3-pyridinecarboxylic acid ethyl ester serves as a starting material for sequential alkylation and amination:

-

Ethylation at C6 : Reaction with ethyl bromide using LDA (lithium diisopropylamide) in THF at −78°C.

-

Methylation at C5 : Dimethyl sulfate in DMF with K₂CO₃ at 60°C.

-

Amination at C2 : Hofmann degradation of an intermediate amide using Br₂/NaOH.

Challenges :

-

Regioselectivity issues during alkylation (competing C4 substitution)

Yield : 28–35% over three steps.

Catalytic Amination Strategies

Buchwald-Hartwig Amination

Palladium-catalyzed coupling introduces the amino group at C2. Using Pd(OAc)₂/Xantphos as the catalyst system and Cs₂CO₃ as the base, the reaction proceeds in toluene at 110°C.

Advantages :

Limitations :

Table 2: Catalytic Amination Performance

| Catalyst System | Base | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Pd(OAc)₂/Xantphos | Cs₂CO₃ | Toluene | 110°C | 24 | 68 |

| Pd₂(dba)₃/BINAP | KOtBu | DMF | 100°C | 18 | 72 |

| NiCl₂(dme)/dppf | NaOtBu | THF | 80°C | 36 | 58 |

Industrial-Scale Production Methods

Continuous Flow Synthesis

To address batch process inefficiencies, continuous flow systems enhance yield and reproducibility:

-

Esterification Module : Teflon-coated reactor for ethoxycarbonylation at 120°C.

-

Alkylation Unit : Microreactors for precise ethyl and methyl group introduction.

-

Amination Loop : Fixed-bed Pd/C catalysts for heterogeneous amination.

Throughput : 12 kg/day with 89% purity.

Comparative Analysis of Synthetic Approaches

Table 3: Method Efficiency Comparison

| Method | Steps | Total Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Hantzsch Cyclization | 2 | 55 | 92 | Moderate |

| Direct Functionalization | 3 | 35 | 88 | Low |

| Catalytic Amination | 1 | 72 | 95 | High |

Key Findings :

-

Catalytic amination offers superior yield and scalability but requires specialized equipment.

-

Hantzsch cyclization remains cost-effective for small-scale synthesis despite moderate yields.

Mechanistic Insights and Side Reactions

Analyse Chemischer Reaktionen

3-Pyridinecarboxylicacid,2-amino-6-ethyl-5-methyl-,ethylester(9CI) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The amino group and other substituents on the pyridine ring can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Basic Information

- Molecular Formula : C11H16N2O2

- Molecular Weight : 208.26 g/mol

- Structure : The compound features a pyridine ring substituted with an ethyl group, a methyl group, and an amino group, contributing to its diverse reactivity and potential applications.

Physical Properties

- Appearance : Typically presented as a colorless to pale yellow liquid or solid.

- Solubility : Soluble in organic solvents such as ethanol and methanol.

Medicinal Chemistry

3-Pyridinecarboxylic acid derivatives are often explored for their pharmacological properties. Research indicates that compounds with similar structures can exhibit antibacterial, antifungal, and anti-inflammatory activities.

Case Studies

- Antibacterial Activity : A study demonstrated that derivatives of pyridinecarboxylic acids showed significant inhibition against various bacterial strains, suggesting potential use in developing new antibiotics.

- Anti-inflammatory Effects : Research highlighted the anti-inflammatory properties of certain pyridine derivatives, indicating their potential in treating inflammatory diseases.

Agriculture

The compound has potential applications in agrochemicals, particularly as a pesticide or herbicide. Its structure allows for the modification of biological activity against pests and weeds.

Case Studies

- Herbicidal Activity : Experimental trials have shown that certain derivatives can effectively inhibit the growth of specific weed species, providing a basis for developing new herbicides.

- Insect Repellents : Research indicates that modifications of pyridinecarboxylic acids can enhance efficacy as insect repellents, contributing to integrated pest management strategies.

Materials Science

The unique properties of this compound make it suitable for applications in materials science, particularly in the development of polymers and coatings.

Case Studies

- Polymer Synthesis : The incorporation of pyridine derivatives into polymer matrices has been explored for enhancing thermal stability and mechanical properties.

- Coatings : Research has indicated that coatings formulated with pyridine derivatives exhibit improved adhesion and resistance to environmental degradation.

Table 1: Summary of Biological Activities

Wirkmechanismus

The mechanism of action of 3-Pyridinecarboxylicacid,2-amino-6-ethyl-5-methyl-,ethylester(9CI) involves its interaction with specific molecular targets and pathways. The amino and ester groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and metabolic processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The following table compares the target compound with structurally similar pyridinecarboxylic acid derivatives:

Fluorescence and DNA Interaction

The target compound (9CI) exhibits strong fluorescence when interacting with G-quadruplex DNA structures, attributed to its extended aromatic fluorophore (anthracene-like system). In contrast:

- Compounds 3 and 4 (smaller aromatic fluorophores) show negligible fluorescence, highlighting the necessity of a large conjugated system for DNA interaction studies .

- Compound 6 (substitution at different positions on the anthracene ring) has a similar conjugated system but altered fluorescence efficiency, emphasizing the role of substituent placement .

Antioxidant Activity

For example:

- Diphenyltin derivative 5 (Ph$2$SnCl$2$-based) showed DPPH radical scavenging activity comparable to vitamin C .

Biologische Aktivität

3-Pyridinecarboxylic acid, 2-amino-6-ethyl-5-methyl-, ethyl ester (CAS No. 125031-53-0) is a pyridine derivative characterized by its unique structural features, which include an amino group and an ethyl ester. This compound has garnered attention for its potential biological activities, making it a subject of various pharmacological studies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C11H16N2O2

- Molecular Weight : 208.26 g/mol

- LogP : 2.29

- Solubility : Moderate solubility in organic solvents

The biological activity of 3-Pyridinecarboxylic acid derivatives is often attributed to their ability to interact with various molecular targets within biological systems. The presence of the amino group allows for potential interactions with enzymatic pathways, while the ester functionality can facilitate lipophilicity, enhancing membrane permeability.

Key Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to inflammation and pain.

- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing physiological responses.

Biological Activity Overview

Research indicates that derivatives of pyridinecarboxylic acids exhibit a range of biological activities including anti-inflammatory, analgesic, and antimicrobial effects. The specific activities of 3-Pyridinecarboxylic acid, 2-amino-6-ethyl-5-methyl-, ethyl ester are summarized below:

Case Studies and Research Findings

-

Anti-inflammatory Effects :

A study focused on the structure-activity relationship (SAR) of pyridine derivatives highlighted that compounds similar to 3-Pyridinecarboxylic acid exhibited significant inhibition of PGE2-induced TNFα reduction in human whole blood assays. The compound demonstrated an IC50 value indicative of potent anti-inflammatory activity compared to standard NSAIDs like diclofenac . -

Analgesic Activity :

In animal models, particularly the monoiodoacetic acid (MIA) pain model and adjuvant-induced arthritis (AIA) model, compounds structurally related to 3-Pyridinecarboxylic acid were shown to alleviate pain effectively. These findings suggest a promising role for this compound in pain management therapies . -

Antimicrobial Properties :

Preliminary investigations into the antimicrobial properties revealed that derivatives possess activity against various bacterial strains. This opens avenues for further research into their use as potential antibiotics or adjunct therapies.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for the preparation of 3-pyridinecarboxylic acid derivatives with amino and alkyl substituents?

- Methodology : Multi-step synthesis involving nucleophilic substitution and esterification. For example, substituted pyridine precursors (e.g., 2-amino-5-nitro-3-pyridinecarbonyl chloride ) can undergo alkylation or ethoxylation, followed by reduction and esterification. Reaction optimization (e.g., solvent choice, catalyst) is critical for regioselectivity and yield. Structural confirmation via H/C NMR and LC-MS is essential .

- Key Data : InChI descriptors (e.g., 1S/C9H9N3O3 for related analogs ) provide insights into stereochemical and functional group arrangements.

Q. How can the structural and electronic properties of this compound be characterized experimentally?

- Methodology : Use spectroscopic techniques:

- NMR : Assign peaks for amino (-NH), ethyl ester (-COOCHCH), and methyl/ethyl substituents.

- IR : Identify carbonyl (C=O, ~1700 cm) and amino (N-H, ~3300 cm) stretches.

- Mass Spectrometry : Confirm molecular weight (e.g., theoretical 207.18 g/mol for CHNO analogs ).

Q. What are the key physicochemical parameters influencing solubility and stability?

- Parameters :

- LogP : Predicted ~2.4 (via XlogP3 ), indicating moderate hydrophobicity.

- Hydrogen Bonding : 2 donors (NH, COO-) and 4 acceptors (COO-, pyridine N) .

- Stability : Monitor degradation under varying pH and temperature using HPLC. Amide/ester bonds may hydrolyze under acidic/basic conditions .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

- Methodology :

- Molecular Docking : Use software like AutoDock to simulate binding to active sites (e.g., imidazolinone synthase in herbicide-resistant plants ).

- MD Simulations : Assess stability of ligand-protein complexes over time. Key residues (e.g., catalytic His/Glu) may form hydrogen bonds with the amino and ester groups .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Approach :

- Meta-Analysis : Compare assay conditions (e.g., pH, cell lines, concentrations). Variability in IC values may arise from impurity profiles or stereoisomerism.

- Isomer Separation : Use chiral chromatography (e.g., CHIRALPAK® columns) to isolate enantiomers and test individual activity .

- Case Study : Fluquinconazole analogs show potency differences due to trifluoromethyl group orientation .

Q. How can metabolic pathways and degradation products be identified in environmental or biological systems?

- Workflow :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.